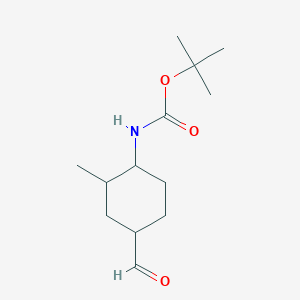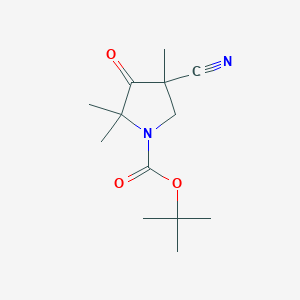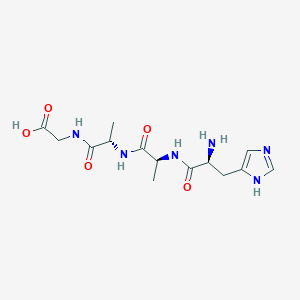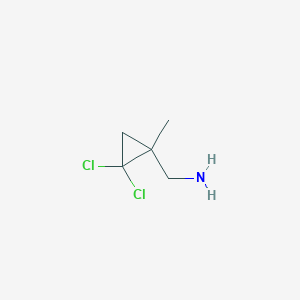
(2,2-Dichloro-1-methylcyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dichloro-1-methylcyclopropyl)methanamine is an organic compound with the molecular formula C5H10Cl2N It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and a methyl group attached to the cyclopropyl ring, along with a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-methylcyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by chlorination and amination reactions One common method includes the reaction of 1-methylcyclopropane with chlorine gas to introduce the dichloro substituents
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
(2,2-Dichloro-1-methylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized cyclopropyl derivatives.
科学研究应用
(2,2-Dichloro-1-methylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and methanamine groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride
- Methenamine
- Dichloromethane
Uniqueness
(2,2-Dichloro-1-methylcyclopropyl)methanamine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its dichloro and methanamine groups provide a versatile platform for further functionalization and application in various fields of research.
属性
分子式 |
C5H9Cl2N |
|---|---|
分子量 |
154.03 g/mol |
IUPAC 名称 |
(2,2-dichloro-1-methylcyclopropyl)methanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-4(3-8)2-5(4,6)7/h2-3,8H2,1H3 |
InChI 键 |
UMPWYZWZEOBJDO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1(Cl)Cl)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
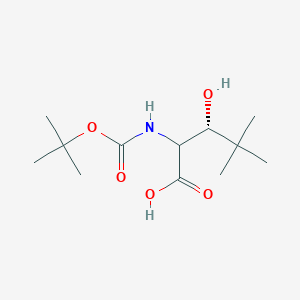
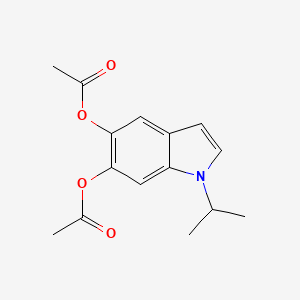
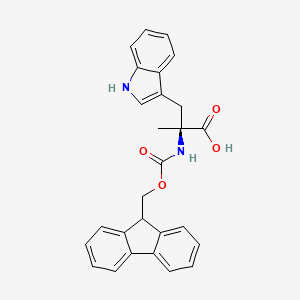

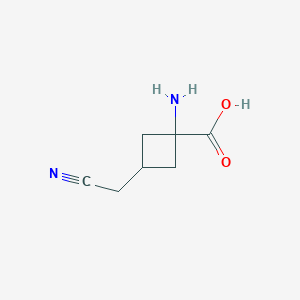
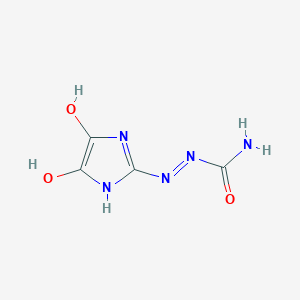
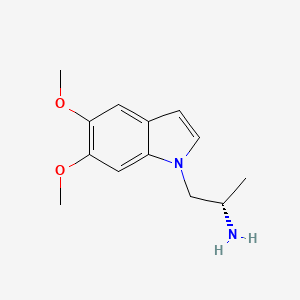
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
